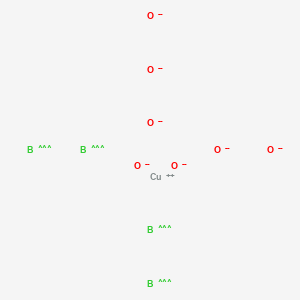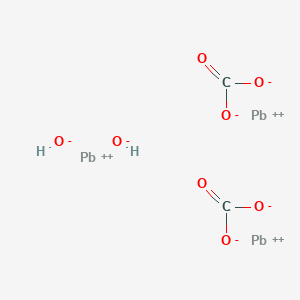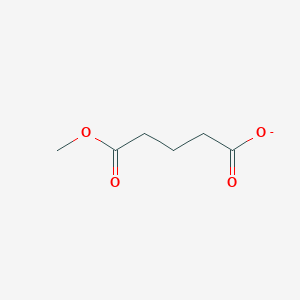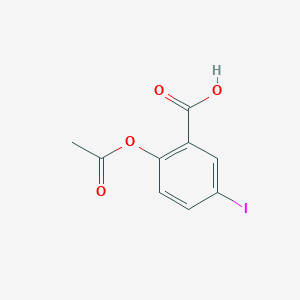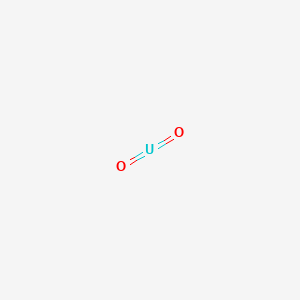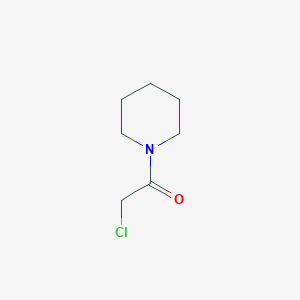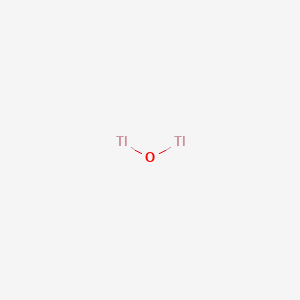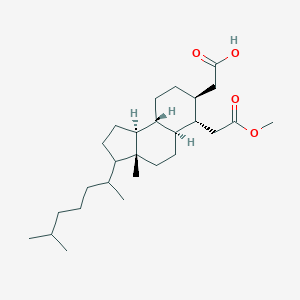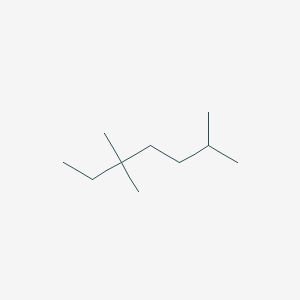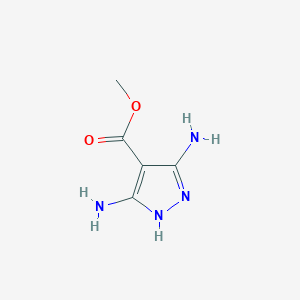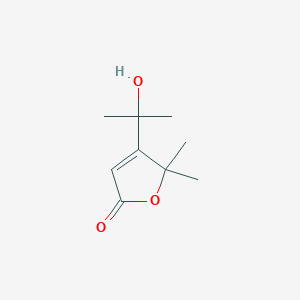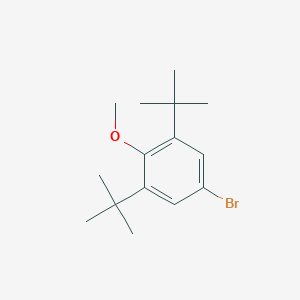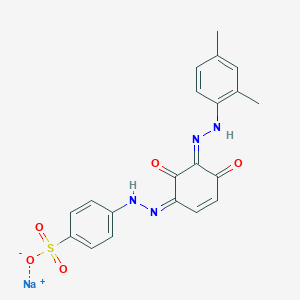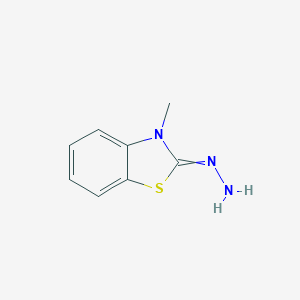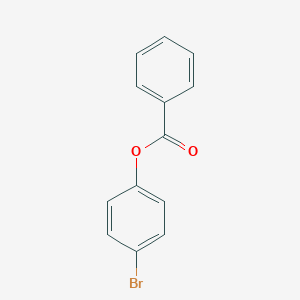
4-Bromophenyl benzoate
Übersicht
Beschreibung
4-Bromophenyl benzoate, also known as 4-BPB, is a chemical compound that belongs to the family of benzoates. It is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 4-Bromophenyl benzoate is not fully understood. However, it is believed to act as a ligand for metal ions, which can lead to the formation of metal complexes. These complexes can then participate in catalytic reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Bromophenyl benzoate. However, it has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Bromophenyl benzoate in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds, as a ligand for metal complexes, and as a fluorescent probe. Additionally, it is relatively easy to synthesize and is commercially available.
One limitation of using 4-Bromophenyl benzoate in lab experiments is its limited solubility in common solvents. This can make it difficult to work with in certain reactions. Additionally, there is limited information available on its toxicity and safety, which can be a concern for researchers.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Bromophenyl benzoate. One area of interest is the synthesis of new compounds using 4-Bromophenyl benzoate as a building block. Another area of interest is the development of new metal complexes for catalytic reactions. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of 4-Bromophenyl benzoate.
Conclusion
4-Bromophenyl benzoate is a versatile and useful compound in scientific research. Its unique properties and applications make it a valuable tool for the synthesis of other compounds, as a ligand for metal complexes, and as a fluorescent probe. Further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-Bromophenyl benzoate is commonly used in scientific research as a building block for the synthesis of other compounds. It is also used as a ligand for the preparation of metal complexes for catalytic reactions. Additionally, 4-Bromophenyl benzoate is used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
1523-17-7 |
|---|---|
Produktname |
4-Bromophenyl benzoate |
Molekularformel |
C13H9BrO2 |
Molekulargewicht |
277.11 g/mol |
IUPAC-Name |
(4-bromophenyl) benzoate |
InChI |
InChI=1S/C13H9BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
OHWWOZGHMUITKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |
Andere CAS-Nummern |
1523-17-7 |
Piktogramme |
Environmental Hazard |
Synonyme |
(4-bromophenyl) benzoate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

